molecular formula C12H7NO2S B12692933 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- CAS No. 148190-31-2

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)-

Cat. No.: B12692933
CAS No.: 148190-31-2
M. Wt: 229.26 g/mol
InChI Key: RYLUYQXCNJPQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- typically involves a multi-step process. One common method is the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction proceeds via a domino Knoevenagel-intramolecular Michael reaction sequence, forming multiple bonds and rings in a single step .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- involves its interaction with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or DNA intercalation, leading to changes in cellular processes.

Comparison with Similar Compounds

Uniqueness: 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- is unique due to the presence of the thienyl group, which can enhance its electronic properties and biological activities compared to its analogs. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

148190-31-2

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

2-thiophen-2-ylpyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C12H7NO2S/c14-8-7-10(11-4-2-6-16-11)15-9-3-1-5-13-12(8)9/h1-7H

InChI Key

RYLUYQXCNJPQFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=CC=CS3)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.